molecular formula C14H15NO6 B14720578 [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate CAS No. 21461-33-6

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate

Katalognummer: B14720578
CAS-Nummer: 21461-33-6
Molekulargewicht: 293.27 g/mol
InChI-Schlüssel: JVSXIXYPFPDPBY-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a benzodioxole ring and a nitropent-4-enyl acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate typically involves the reaction of 1,3-benzodioxole with nitropent-4-enyl acetate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzodioxole: A structurally related compound with similar chemical properties.

    2-Propenal, 3-(1,3-benzodioxol-5-yl): Another related compound with a different functional group.

Uniqueness

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate is unique due to the presence of both the benzodioxole ring and the nitropent-4-enyl acetate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

21461-33-6

Molekularformel

C14H15NO6

Molekulargewicht

293.27 g/mol

IUPAC-Name

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate

InChI

InChI=1S/C14H15NO6/c1-10(16)19-6-2-3-12(15(17)18)7-11-4-5-13-14(8-11)21-9-20-13/h4-5,7-8H,2-3,6,9H2,1H3/b12-7-

InChI-Schlüssel

JVSXIXYPFPDPBY-GHXNOFRVSA-N

Isomerische SMILES

CC(=O)OCCC/C(=C/C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-]

Kanonische SMILES

CC(=O)OCCCC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.